molecular formula C13H28NO4P B3820620 diisobutyl (4-morpholinylmethyl)phosphonate

diisobutyl (4-morpholinylmethyl)phosphonate

Cat. No. B3820620
M. Wt: 293.34 g/mol
InChI Key: ZECKBDQIRPNUQU-UHFFFAOYSA-N
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Description

Diisobutyl (4-morpholinylmethyl)phosphonate, also known as VX, is a highly toxic nerve agent that was first synthesized in 1952 by Ranajit Ghosh and J.F. Newman at the British firm Imperial Chemical Industries. VX is a clear, colorless, and odorless liquid that can be lethal even in small amounts. It acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death.

Mechanism of Action

Diisobutyl (4-morpholinylmethyl)phosphonate acts by irreversibly inhibiting acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death. The exact mechanism by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase is still not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl (4-morpholinylmethyl)phosphonate are primarily due to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system. Symptoms of diisobutyl (4-morpholinylmethyl)phosphonate exposure include convulsions, respiratory failure, and ultimately death.

Advantages and Limitations for Lab Experiments

One advantage of using diisobutyl (4-morpholinylmethyl)phosphonate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory. However, the highly toxic nature of diisobutyl (4-morpholinylmethyl)phosphonate means that it can only be used in highly controlled laboratory settings, and great care must be taken to ensure the safety of researchers.

Future Directions

There are several potential future directions for research on diisobutyl (4-morpholinylmethyl)phosphonate. One area of interest is the development of antidotes to diisobutyl (4-morpholinylmethyl)phosphonate exposure, which could be used to treat victims of chemical weapon attacks. Another area of interest is the development of new drugs that target acetylcholinesterase activity in a more selective and reversible manner than diisobutyl (4-morpholinylmethyl)phosphonate. Finally, there is ongoing research into the mechanisms by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase, which could lead to the development of more effective antidotes and treatments for diisobutyl (4-morpholinylmethyl)phosphonate exposure.

Scientific Research Applications

Diisobutyl (4-morpholinylmethyl)phosphonate has been extensively studied for its toxicological effects and its potential use as a chemical weapon. It has also been used as a tool in neuroscience research, as it can be used to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory.

properties

IUPAC Name

4-[bis(2-methylpropoxy)phosphorylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28NO4P/c1-12(2)9-17-19(15,18-10-13(3)4)11-14-5-7-16-8-6-14/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECKBDQIRPNUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(CN1CCOCC1)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(2-methylpropoxy)phosphorylmethyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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